molecular formula C8H9N3OS B1425047 N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide CAS No. 1286707-14-9

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B1425047
CAS No.: 1286707-14-9
M. Wt: 195.24 g/mol
InChI Key: CMIDINDLUYUXOR-UHFFFAOYSA-N
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Description

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide: is a chemical compound that belongs to the pyridazine class of compounds. It is characterized by the presence of a mercapto group attached to the pyridazine ring and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide typically involves the reaction of 6-mercaptopyridazine with cyclopropanecarboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide: is similar to other pyridazine derivatives, such as:

Uniqueness:

  • The unique combination of the mercapto group and the cyclopropanecarboxamide moiety in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other pyridazine derivatives.

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c12-8(5-1-2-5)9-6-3-4-7(13)11-10-6/h3-5H,1-2H2,(H,11,13)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIDINDLUYUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide
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N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide
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N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide
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N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide
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N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide
Reactant of Route 6
N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

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